3-Bromophenacyl bromide

Description

The exact mass of the compound 3-Bromophenacyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

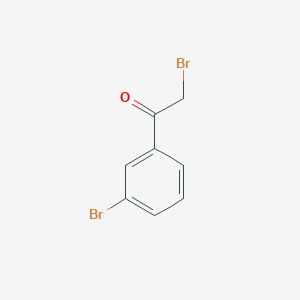

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBXSQBQPJWECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334077 | |

| Record name | 3-Bromophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-22-3 | |

| Record name | 3-Bromophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3-bromophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Bromophenacyl Bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenacyl bromide (3-BPB) is a bifunctional electrophilic reagent widely utilized in biochemical and pharmacological research as a potent alkylating agent. Its utility stems from the presence of two reactive centers: a highly labile α-bromine atom and a carbonyl group, which renders the adjacent carbon susceptible to nucleophilic attack. This guide provides a comprehensive overview of the mechanism of action of 3-BPB, detailing its chemical reactivity, specificity towards amino acid residues, and its application as an enzyme inhibitor. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions and to aid in the design of future experiments.

Introduction

3-Bromophenacyl bromide, with the chemical formula C₈H₆Br₂O, is a crystalline solid that serves as a valuable tool in chemical biology and drug discovery.[1] Its primary significance lies in its capacity to act as an alkylating agent, covalently modifying nucleophilic residues in biomolecules, particularly proteins.[1] This irreversible modification allows for the probing of active sites of enzymes, the elucidation of protein structure-function relationships, and the development of enzyme inhibitors. A notable application of 3-BPB and its isomers is the inhibition of phospholipase A2 (PLA2), an enzyme family crucial in inflammatory processes, by alkylating a key histidine residue in the active site.[1][2]

Chemical Properties and Reactivity

The reactivity of 3-BPB is conferred by its chemical structure, which features two electrophilic centers. The bromine atom on the α-carbon is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions.[1] The adjacent carbonyl group further enhances the electrophilicity of the α-carbon. Common nucleophiles that react with 3-BPB include amines, thiols, and the imidazole side chain of histidine.[1]

Table 1: Physicochemical Properties of 3-Bromophenacyl Bromide

| Property | Value | Reference |

| CAS Number | 18523-22-3 | [1] |

| Molecular Formula | C₈H₆Br₂O | |

| Molecular Weight | 277.94 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 49.0 to 53.0 °C |

Mechanism of Alkylation

The primary mechanism of action of 3-BPB as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic amino acid residue in a protein attacks the α-carbon of 3-BPB, displacing the bromide ion and forming a stable covalent bond.

References

Spectroscopic Profile of 3-Bromophenacyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Bromophenacyl bromide (2-bromo-1-(3-bromophenyl)ethanone), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Bromophenacyl bromide.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The proton (¹H) and carbon-13 (¹³C) NMR data for 3-Bromophenacyl bromide are presented below. The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the substituted phenyl ring and a singlet for the methylene protons adjacent to the carbonyl group.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Bromophenacyl Bromide

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) [ppm] | Description | Chemical Shift (δ) [ppm] |

| 8.12 | t, J = 1.83 Hz, 1H | 190.4 |

| 7.92-7.89 | m, 1H | 136.5 |

| 7.75-7.72 | m, 1H | 135.1 |

| 7.38 | t, J = 7.9 Hz, 1H | 129.3 |

| 4.42 | s, 2H | 125.9 |

| 123.3 | ||

| 30.3 |

Source: Supporting Information for "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo" (2014)[2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Bromophenacyl bromide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]

Table 2: Infrared (IR) Spectroscopic Data for 3-Bromophenacyl Bromide

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1680 - 1700 | C=O Stretch |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H (-CH₂) Stretch |

| 550 - 750 | C-Br Stretch |

Source: BenchChem (2024)[1]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Due to the presence of two bromine atoms, the mass spectrum of 3-Bromophenacyl bromide exhibits a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks.

Table 3: Mass Spectrometry Data for 3-Bromophenacyl Bromide

| m/z | Assignment |

| 276, 278, 280 | [M]⁺ (Molecular ion) |

| 183, 185 | [M - CH₂Br]⁺ |

| 155, 157 | [M - Br - CO]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of 3-Bromophenacyl bromide.

Synthesis of 3-Bromophenacyl Bromide

A common method for the synthesis of 3-Bromophenacyl bromide is the bromination of 3'-bromoacetophenone.[1]

Procedure:

-

To a solution of 3'-bromoacetophenone in a suitable solvent (e.g., glacial acetic acid), elemental bromine is added dropwise at a controlled temperature (typically below 20°C).

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., 50% ethanol) to remove impurities.[1]

-

Further purification can be achieved by recrystallization from a solvent such as 95% ethanol.[1]

NMR Spectroscopy

Sample Preparation:

A small amount of the purified 3-Bromophenacyl bromide is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Infrared (IR) Spectroscopy

Sample Preparation:

A gas-phase infrared spectrum can be obtained. Alternatively, a solid sample can be prepared as a KBr pellet or a Nujol mull.

Data Acquisition:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Sample Preparation:

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

Data Acquisition:

Electron ionization (EI) is a common method for this type of compound. The instrument is set to scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Bromophenacyl bromide.

Caption: Workflow of Spectroscopic Analysis.

References

Solubility and stability of 3-Bromophenacyl bromide in common lab solvents

An In-depth Technical Guide on the Solubility and Stability of 3-Bromophenacyl Bromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenacyl bromide (CAS 18523-22-3) is a versatile bifunctional reagent widely utilized in organic synthesis and as a covalent modifier in biochemical studies, notably as an inhibitor of enzymes like phospholipase A2.[1] Its utility is predicated on its high reactivity, stemming from two electrophilic centers susceptible to nucleophilic attack.[1] This inherent reactivity, particularly the lability of the α-bromine atom, dictates its solubility and stability profiles in various laboratory solvents.[1] This guide provides a comprehensive overview of the solubility characteristics and stability considerations for 3-Bromophenacyl bromide, supported by detailed experimental protocols for its assessment.

Core Chemical Properties

3-Bromophenacyl bromide is a solid organic compound.[2][3] Its structure, featuring a brominated phenyl ring and a brominated acyl group, makes it a potent alkylating agent.[1][3] The primary mode of reaction is nucleophilic substitution, where the α-bromine atom acts as a leaving group.[1] This reactivity is a critical factor influencing its stability in different solvent environments.

Solubility Profile

While precise quantitative solubility data (e.g., g/100 mL) is not extensively published, a qualitative understanding can be derived from its use in synthesis and purification protocols. The compound's polarity, due to the carbonyl group and bromine atoms, allows for solubility in a range of organic solvents.

Table 1: Qualitative Solubility of 3-Bromophenacyl Bromide

| Solvent Class | Common Solvents | Solubility | Rationale & Citation |

| Water | Water (H₂O) | Insoluble | The molecule's overall nonpolar character from the benzene ring and low capacity for hydrogen bonding leads to poor aqueous solubility.[4] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Soluble, especially when heated | Used for recrystallization, indicating moderate to high solubility at elevated temperatures and lower solubility at room temperature.[1][5] Reactivity is a concern (see Stability section). |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are effective at dissolving polar organic compounds. Acetonitrile and DMF are noted as suitable media for reactions involving this reagent.[1] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Commonly used as solvents for reactions and purification (e.g., column chromatography, recrystallization), indicating good solubility.[1] |

| Nonpolar | Hexane, Petroleum Ether | Slightly Soluble / Insoluble | Used as anti-solvents or for washing during purification, indicating low solubility.[5] |

| Ethers | Diethyl Ether (Et₂O) | Soluble | Ether is used as a solvent during the synthesis of the related phenacyl bromide, suggesting good solubility.[5] |

Stability and Reactivity in Solvents

The stability of 3-Bromophenacyl bromide is inversely related to the nucleophilicity and protic nature of the solvent. As a potent electrophile, it will readily react with nucleophilic solvents or dissolved nucleophiles.[1]

Key Stability Considerations:

-

General Instability : Even as a solid, the related phenacyl bromide is known to discolor and degrade upon standing.[5] For maximum stability, 3-Bromophenacyl bromide should be stored in airtight, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Reactivity with Nucleophiles : It readily reacts with common nucleophiles such as amines, thiols, and alkoxides.[1]

-

Solvent Effects on Reactivity : Nucleophilic substitution reactions involving 3-Bromophenacyl bromide are often faster in polar aprotic solvents (e.g., DMF) than in polar protic solvents (e.g., methanol).[1] Polar protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, potentially reducing its reactivity.[6][7]

Table 2: Stability and Reactivity of 3-Bromophenacyl Bromide in Common Solvents

| Solvent Class | Common Solvents | Stability Profile | Degradation Pathway / Reaction Type |

| Polar Protic | Water, Methanol, Ethanol | Unstable / Reactive | Prone to solvolysis (a nucleophilic substitution where the solvent is the nucleophile). For example, reaction with methanol yields a methoxy-substituted product.[1][8] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Stable (if pure) | These solvents are non-nucleophilic and provide a stable medium for reactions with other nucleophiles. However, trace water or other nucleophilic impurities can cause degradation.[6] |

| Halogenated | Dichloromethane, Chloroform | Stable | These are non-protic, non-nucleophilic solvents and are commonly used for reactions and storage of solutions for short-term use.[1] |

| Nonpolar | Hexane, Toluene | Stable | These solvents are inert and do not promote the ionization or nucleophilic attack required for degradation. |

Experimental Protocols

Protocol for Qualitative Solubility Assessment

This protocol allows for a systematic determination of a compound's solubility in various solvents.[9][10][11]

Materials:

-

3-Bromophenacyl bromide

-

Small test tubes (13x100 mm)

-

Glass stirring rods

-

Graduated pipettes or micropipettes

-

Solvents: Deionized Water, 5% NaOH (aq), 5% HCl (aq), Methanol, Dichloromethane, Hexane.

Procedure:

-

Initial Solvent Test : To a small test tube, add approximately 25 mg of 3-Bromophenacyl bromide.

-

Add 0.75 mL of the first solvent (e.g., water) in three 0.25 mL portions.

-

After each addition, vigorously shake or stir the mixture with a glass rod for at least 60 seconds.[10]

-

Observation : Record whether the compound is soluble (dissolves completely), partially soluble, or insoluble (remains as a solid).[10]

-

Repeat : Use a fresh, clean test tube to repeat steps 1-4 for each solvent to be tested.

-

Acid/Base Reactivity : For the test tubes containing 5% NaOH and 5% HCl, observe for any reaction (e.g., color change, gas evolution) in addition to solubility. Solubility in aqueous base or acid indicates the presence of an acidic or basic functional group, respectively.[11][12]

Protocol for Quantitative Stability Assessment via LC-MS

This protocol determines the rate of degradation of 3-Bromophenacyl bromide in a given solvent over time.[13]

Materials:

-

3-Bromophenacyl bromide

-

HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

-

Volumetric flasks and autosampler vials

-

LC-MS system with a suitable C18 column

-

Incubator or water bath set to a controlled temperature (e.g., 37°C).

Procedure:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 3-Bromophenacyl bromide in a stable solvent like acetonitrile.[13]

-

Working Solution Preparation : In separate autosampler vials, dilute the stock solution to a final concentration of 5-10 µM in the test solvents (e.g., Methanol, 50:50 Acetonitrile/Water, buffered aqueous solution).[13]

-

Time Zero (t=0) Sample : Immediately after preparation, take an aliquot from each vial, quench the reaction by diluting it in a stable solvent mixture (e.g., 100% acetonitrile), and analyze it via LC-MS. This provides the initial concentration.

-

Incubation : Place the vials in an incubator at a constant temperature (e.g., 37°C).

-

Time-Point Sampling : At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, quench as in step 3, and analyze by LC-MS.[13]

-

Data Analysis : For each time point, determine the peak area of the 3-Bromophenacyl bromide parent compound. Plot the natural log of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

Workflow and Logic Diagrams

The following diagram illustrates a standard workflow for evaluating the solubility and stability of a reactive intermediate like 3-Bromophenacyl bromide.

Caption: Workflow for Solubility and Stability Profiling.

This guide provides a foundational understanding of the solubility and stability of 3-Bromophenacyl bromide. Due to its high reactivity, careful solvent selection is paramount for its successful use in synthesis and research. The provided protocols offer a robust framework for researchers to quantitatively assess these properties for their specific applications.

References

- 1. 3-Bromophenacyl bromide | 18523-22-3 | Benchchem [benchchem.com]

- 2. CAS 18523-22-3: 3-BROMOPHENACYL BROMIDE | CymitQuimica [cymitquimica.com]

- 3. CAS 18523-22-3: 3-BROMOPHENACYL BROMIDE | CymitQuimica [cymitquimica.com]

- 4. 3-BROMOPHENACYL BROMIDE | 18523-22-3 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

- 12. scribd.com [scribd.com]

- 13. enamine.net [enamine.net]

The Versatility of 3-Bromophenacyl Bromide: A Gateway to Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide, a bifunctional electrophilic reagent, has emerged as a cornerstone in synthetic organic chemistry, particularly in the construction of diverse and complex heterocyclic scaffolds. Its inherent reactivity, stemming from the presence of both a reactive α-bromo ketone and a substituted phenyl ring, allows for a wide array of cyclization reactions. This technical guide provides a comprehensive overview of the utility of 3-bromophenacyl bromide as a precursor for the synthesis of various heterocyclic compounds, with a focus on thiazoles, imidazo[2,1-b]oxazoles, and imidazo[1,2-a]pyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the design and execution of novel synthetic strategies. The biological significance of the resulting heterocyclic frameworks underscores their potential in drug discovery and development.

I. Synthesis of Thiazole Derivatives: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone, such as 3-bromophenacyl bromide, with a thioamide-containing compound, most commonly thiourea, to yield 2-aminothiazoles.

Quantitative Data for Hantzsch Thiazole Synthesis

| Product | Thio-component | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 4-(3-Bromophenyl)-1,3-thiazol-2-amine | Thiourea | None | Tetrahydrofuran | Room Temp. | - | High | [1] |

| 4-(4-Bromophenyl)-thiazol-2-amine | Thiourea | Copper Silicate (10 mol%) | Ethanol | 78 | - | High | [2] |

| Substituted 2-amino-4-arylthiazoles | Thiourea/Thioacetamide | Bu4NPF6 (10 mol%) | Methanol | Room Temp. | 15 min | Excellent | [3] |

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine[1]

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromophenacyl bromide (1 mmol) and thiourea (1.2 mmol) in tetrahydrofuran (THF).

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the product is typically isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 4-(3-bromophenyl)-1,3-thiazol-2-amine.

Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of 4-(3-bromophenyl)-2-aminothiazole.

II. Synthesis of Imidazo[2,1-b]oxazoles via Domino Reaction

A notable application of 3-bromophenacyl bromide is in the microwave-assisted synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole from 2-nitroimidazole. This transformation proceeds through an efficient domino reaction mechanism.

Quantitative Data for Imidazo[2,1-b]oxazole Synthesis

| Product | Reactants | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-(3-Bromophenyl)imidazo[2,1-b]oxazole | 3-Bromophenacyl bromide, 2-Nitroimidazole | K2CO3 | DMF | 150 | 2 h | 71 | [4] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole[4]

-

Reaction Setup: In a microwave tube, suspend potassium carbonate (1.1 mmol), 3-bromophenacyl bromide (1 mmol), and 2-nitroimidazole (1 mmol) in dimethylformamide (DMF) (2 mL).

-

Microwave Irradiation: Irradiate the reaction mixture at 150 °C for 2 hours in a microwave reactor.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and extract twice with a saturated aqueous solution of lithium chloride.

-

Isolation and Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Suspend the solid residue in methanol (2 mL) and filter to afford the 2-(3-bromophenyl)imidazo[2,1-b]oxazole product as a pale brown solid.

Domino Reaction Mechanism for Imidazo[2,1-b]oxazole Synthesis

Caption: Domino reaction pathway for the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole.

III. Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone like 3-bromophenacyl bromide.

Quantitative Data for Imidazo[1,2-a]pyridine Synthesis

| Product | Reactants | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 2-Aminopyridine, 4-Bromophenacyl bromide | NaHCO3 | Ethanol | 80 | 6 h | 76 | [5] |

| 2-Phenylimidazo[1,2-α]pyridine | Acetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3 | Solvent-free | Room Temp. | 40 min | 82 | [6] |

| Substituted Imidazo[1,2-a]pyridines | 2-Aminopyridine, Substituted Phenacyl Bromides | - | Ethanol | Reflux | - | - | [7] |

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine[5]

-

Reaction Setup: In a 50 mL three-neck flask, combine 2-aminopyridine (11 mmol), 4-bromophenacyl bromide (11 mmol), and sodium hydrogen carbonate (14 mmol). Replace the air in the flask with nitrogen.

-

Reaction Execution: Add ethanol (10 mL) to the mixture and heat with stirring at 80 °C for six hours.

-

Work-up and Isolation: After stirring, add water to the mixture and collect the resulting solid by suction filtration.

-

Purification: Wash the obtained solid with water and then methanol to yield the target 2-(4-bromophenyl)imidazo[1,2-a]pyridine as a white solid.

Logical Relationship in Imidazo[1,2-a]pyridine Synthesis

Caption: Key steps in the synthesis of 2-(3-bromophenyl)imidazo[1,2-a]pyridine.

IV. Biological Activities of Synthesized Heterocycles

Heterocyclic compounds derived from 3-bromophenacyl bromide often exhibit a wide range of biological activities, making them attractive targets for drug discovery.

-

Thiazole Derivatives: Thiazole-containing compounds are known for a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, and anticancer activities.[8] For instance, certain thiazole derivatives have shown promising anticancer activity against human breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2).[9] Specifically, a 4-(4-bromophenyl)-thiazol-2-amine derivative demonstrated moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[9]

-

Imidazo[2,1-b]oxazole Derivatives: The imidazo[2,1-b]oxazole scaffold is present in various pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition and RAF kinase inhibition.[4] A dihydro derivative of this skeleton is the core of the antitubercular drug delamanid.[4]

-

Imidazo[1,2-a]pyridine Derivatives: This class of compounds has been investigated for various therapeutic applications. For example, some imidazopyridine-benzimidazole conjugates have shown antiproliferative activity against human cervical (Hela), lung (A549), prostate (DU-145), and melanoma (B-16) cancer cell lines.[10] Other derivatives have been studied for their potential as anticancer and antimicrobial agents.[11]

3-Bromophenacyl bromide stands out as a highly valuable and versatile precursor in the synthesis of a multitude of heterocyclic compounds. The methodologies presented in this guide, including the Hantzsch thiazole synthesis and various cyclocondensation reactions, offer efficient pathways to novel molecular architectures. The significant biological activities associated with the resulting thiazoles, imidazo[2,1-b]oxazoles, and imidazo[1,2-a]pyridines highlight the importance of 3-bromophenacyl bromide in the field of medicinal chemistry and drug development. This guide serves as a practical resource for researchers aiming to leverage the synthetic potential of this key building block in their pursuit of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis routes of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine [benchchem.com]

- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of 3-Bromophenacyl Bromide in the Study of Enzyme Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) and its structural isomer, p-bromophenacyl bromide (p-BPB), are invaluable chemical tools in the field of enzymology, particularly for elucidating enzyme mechanisms and for probing the structure and function of active sites. These α-haloketones are potent, irreversible inhibitors of a variety of enzymes, most notably phospholipase A2 (PLA2). Their utility stems from their ability to act as affinity labels, covalently modifying specific nucleophilic amino acid residues within an enzyme's active site, leading to inactivation. This guide provides a comprehensive overview of the application of 3-BPB and its congeners in enzyme mechanism studies, with a focus on PLA2, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Mechanism of Action: Covalent Modification

The primary mechanism by which bromophenacyl bromides inhibit enzymes is through covalent modification of active site residues.[1] The α-carbon of the phenacyl bromide moiety is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains. In the case of phospholipase A2, a critical histidine residue in the active site has been identified as the primary target of modification.[1][2] The reaction is a classic example of an SN2 nucleophilic substitution, where the nucleophilic side chain (e.g., the imidazole nitrogen of histidine or the thiol group of cysteine) attacks the α-carbon, displacing the bromide ion and forming a stable covalent bond. This irreversible modification alters the three-dimensional structure of the active site, thereby abolishing catalytic activity.[2][3]

The rate of this inactivation is pH-dependent, which can provide valuable information about the pKa of the targeted residue. For the inactivation of Naja naja naja phospholipase A2 by p-bromophenacyl bromide, the rate of inactivation is dependent on a residue with a pKa of 6.9, consistent with a histidine residue.[1]

Figure 1: General mechanism of enzyme inactivation by 3-bromophenacyl bromide.

Quantitative Analysis of Enzyme Inhibition

The irreversible inhibition by bromophenacyl bromides is typically a time- and concentration-dependent process. While specific kinetic constants such as the inhibitor affinity constant (Ki) and the maximal rate of inactivation (kinact) are not always readily available in the literature for 3-BPB, the inhibitory effects have been quantified in various studies using its more commonly studied isomer, p-bromophenacyl bromide. The following table summarizes key quantitative findings on the inhibition of phospholipase A2.

| Enzyme Source | Inhibitor | Concentration | Effect | Reference |

| Rat Neutrophils (membranous fraction) | p-Bromophenacyl bromide | 10 µM | Significant inhibition of fMet-Leu-Phe-induced PLA2 activity | [4] |

| Murine Primary Splenocytes | p-Bromophenacyl bromide | 1 µM | >90% inhibition of IL-2 secretion (downstream of PLA2) | [5] |

| Hippocampal Slices | Bromophenacyl bromide (isomer not specified) | 50 µM | Large reduction in the magnitude of long-term potentiation (LTP) | [6] |

| Naja naja naja venom | p-Bromophenacyl bromide | 0.1 mM | Pseudo-first-order inactivation with a rate dependent on a residue with pKa = 6.9 | [1] |

Experimental Protocols

The study of enzyme inhibition by 3-bromophenacyl bromide involves a multi-step process, from preparing the necessary reagents to performing the kinetic analysis. Below is a representative experimental protocol for studying the inhibition of phospholipase A2.

1. Materials and Reagents:

-

Enzyme: Purified phospholipase A2 (e.g., from snake venom or pancreas).

-

Inhibitor Stock Solution: A 10 mM stock solution of 3-bromophenacyl bromide in a suitable organic solvent (e.g., acetonitrile or ethanol).

-

Substrate: A phospholipid substrate, such as lecithin or a synthetic phospholipid like 1,2-bis(heptanoylthio)glycerophosphocholine.

-

Assay Buffer: A buffer appropriate for the enzyme's optimal activity, for example, 100 mM Tris-HCl buffer, pH 7.5, containing 10 mM CaCl₂.

-

Detection Reagents: Depending on the assay method, this could include a pH indicator (e.g., phenol red for a colorimetric assay) or a fluorogenic probe.

2. Enzyme Activity Assay (Colorimetric Method): A common method for measuring PLA2 activity is a colorimetric assay that detects the fatty acids produced during the hydrolysis of phospholipids.

-

Substrate Preparation: Prepare a substrate solution consisting of 3.5 mM lecithin, 3 mM sodium deoxycholate, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM phenol red in deionized water. Adjust the pH to the desired value (e.g., 7.6).

-

Assay Procedure:

-

To a cuvette, add 1 ml of the substrate solution.

-

Add a small volume (e.g., 10 µl) of the enzyme solution to initiate the reaction.

-

Monitor the decrease in absorbance at 558 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the drop in pH due to the liberation of fatty acids.

-

3. Inhibition Kinetics Study: To study the irreversible inhibition, the enzyme is pre-incubated with the inhibitor for various times before measuring the residual activity.

-

Inactivation Reaction:

-

In a series of tubes, pre-incubate the enzyme (e.g., 0.02 µg/µl) with different concentrations of 3-bromophenacyl bromide (e.g., 0-100 µM) in the assay buffer at room temperature.

-

At specific time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture.

-

-

Measurement of Residual Activity:

-

Dilute the aliquot into the substrate solution to a final volume where the inhibitor concentration is negligible, effectively stopping the inactivation reaction.

-

Immediately measure the initial rate of the reaction as described in the enzyme activity assay.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. For a pseudo-first-order inactivation, this should yield a straight line with a slope equal to the negative of the apparent inactivation rate constant (kobs).

-

The relationship between kobs and the inhibitor concentration can be analyzed to determine the kinetic constants Ki and kinact.

-

Figure 2: Workflow for studying enzyme inhibition by 3-bromophenacyl bromide.

Application in Signaling Pathway Elucidation

The inhibition of PLA2 by 3-bromophenacyl bromide has been instrumental in dissecting its role in various cellular signaling pathways. PLA2 is a key enzyme in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By using 3-BPB to block PLA2 activity, researchers can investigate the downstream consequences of this inhibition, thereby clarifying the role of PLA2 in processes like inflammation, neurotransmission, and host defense.[7][8][9]

For example, studies have shown that p-bromophenacyl bromide inhibits the release of arachidonic acid and the subsequent synthesis of prostaglandins in uterine homogenates.[7][8] This demonstrates the utility of this inhibitor in confirming the enzymatic steps in a signaling pathway.

Figure 3: Inhibition of the arachidonic acid cascade by 3-bromophenacyl bromide.

Conclusion

3-Bromophenacyl bromide and its analogs are powerful tools for the study of enzyme mechanisms. Their ability to act as site-specific, irreversible inhibitors allows for the identification of critical active site residues and the elucidation of an enzyme's role in complex biological pathways. While much of the detailed kinetic work has been performed with the p-bromo isomer, the chemical principles and experimental approaches are directly applicable to 3-bromophenacyl bromide. A thorough understanding of the kinetics and mechanism of inhibition, as outlined in this guide, is essential for the effective application of these reagents in biochemical and pharmaceutical research.

References

- 1. escholarship.org [escholarship.org]

- 2. Crystal structure of a phospholipase A(2) homolog complexed with p-bromophenacyl bromide reveals important structural changes associated with the inhibition of myotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism: 3-Bromophenacyl Bromide as a Potent Phospholipase A2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of 3-Bromophenacyl bromide (3-BPB), a well-established inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes in cellular signaling, inflammation, and various pathological processes, making them a key target for therapeutic intervention. 3-BPB serves as a valuable tool for studying the physiological roles of PLA2 and as a reference compound in the development of novel anti-inflammatory agents. This document details the covalent modification of the active site of PLA2 by 3-BPB, summarizes key quantitative data from inhibitory studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Significance of Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.[1] These products are precursors to a vast array of bioactive lipid mediators, including prostaglandins and leukotrienes, collectively known as eicosanoids, which are pivotal in inflammation, immunity, and cellular signaling.[1][2] Given their central role in these processes, the inhibition of PLA2 has been a major focus for the development of therapeutics for a wide range of inflammatory diseases.

3-Bromophenacyl bromide (3-BPB), also commonly referred to as p-bromophenacyl bromide (pBPB), has been instrumental as a classic, potent, and irreversible inhibitor of many PLA2 isoforms. Its well-characterized mechanism of action makes it an indispensable tool for researchers investigating the downstream effects of PLA2 activation.

Mechanism of Action: Covalent Modification of the Active Site

The inhibitory effect of 3-BPB on PLA2 is primarily attributed to its ability to act as a covalent, active-site-directed inhibitor. The key to its mechanism lies in the alkylation of a critical histidine residue within the catalytic site of the enzyme.

Reaction of phospholipase A2 with 3-bromophenacyl bromide results in the nearly complete and irreversible loss of enzymatic activity.[3] This inactivation is due to the specific chemical modification of a histidine residue, identified as His48 in many PLA2 isoforms, within the enzyme's active site.[3][4] The rate of this inactivation is dependent on pH, with a pKa of 6.9, which is consistent with the involvement of a histidine residue.[3]

X-ray crystallography studies of PLA2 co-crystallized with 3-BPB have provided definitive structural evidence for this covalent modification.[4][5] These studies clearly show the inhibitor molecule covalently bound to the Nε2 atom of the His48 side chain.[4] This modification sterically hinders the binding of the phospholipid substrate and disrupts the catalytic machinery of the enzyme. Interestingly, the binding of 3-BPB can also induce conformational changes in other regions of the enzyme, such as the Ca²⁺-binding loop, which is also essential for catalytic activity.[4][5]

Quantitative Data Summary

The inhibitory potency of 3-Bromophenacyl bromide against various PLA2-mediated processes has been quantified in numerous studies. The following table summarizes key quantitative data from the literature.

| Parameter | System/Assay | Concentration of 3-BPB | Observed Effect | Reference |

| Enzyme Activity | Phospholipase A2 (Naja naja naja) | Not specified (stoichiometric) | Almost complete loss of enzymatic activity | [3] |

| Cellular Activity | fMet-Leu-Phe-induced PLA2 activity in rat neutrophils | 10 µM | Significant inhibition of the membranous fraction | [6] |

| Cellular Activity | PMA-induced superoxide generation in rat neutrophils | < 20 µM | Inhibition of NADPH oxidase activation | [6] |

| Cytokine Expression | Phorbol 12-myristate 13-acetate + ionomycin-induced IL-2 secretion in murine splenocytes | 1 µM | > 90% inhibition | [7] |

| Cytokine Expression | Phorbol 12-myristate 13-acetate + ionomycin-induced IL-2 steady-state mRNA in murine splenocytes | 1 µM | > 90% inhibition | [7] |

| Neurological Activity | Long-term potentiation (LTP) induction in rat hippocampal slices | 50 µM | Large reduction in the magnitude of LTP | [8] |

| Apoptosis | Secretory PLA2-mediated effects in mouse thymocytes | 20 µM | No significant induction of apoptosis (compared to cPLA2 inhibitors) | [9] |

| Prostaglandin Synthesis | Prostaglandin F2α and E2 synthesis in guinea-pig uterine homogenates | Not specified | Inhibition of synthesis | [2][10] |

| Arachidonic Acid Release | Arachidonic acid release from guinea-pig uterine homogenates | Not specified | Greatly inhibited | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of 3-BPB as a PLA2 inhibitor.

In Vitro Phospholipase A2 Inhibition Assay (Colorimetric)

This protocol is adapted from a general method for assessing PLA2 activity and its inhibition.

Principle: The enzymatic activity of PLA2 is measured by the hydrolysis of a lecithin substrate. The release of fatty acids leads to a decrease in the pH of the reaction mixture, which is detected by the color change of a phenol red indicator. An inhibitor will reduce the rate of this color change.

Materials:

-

Phospholipase A2 (e.g., from bee venom or snake venom)

-

3-Bromophenacyl bromide (inhibitor)

-

Lecithin (substrate)

-

Sodium taurodeoxycholate (NaTDC)

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl₂)

-

Phenol red

-

Acetonitrile

-

Tris-HCl buffer (pH 7.6)

-

Spectrophotometer capable of reading at 558 nm

Procedure:

-

Substrate Preparation: Prepare a substrate mixture containing 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM phenol red in deionized water. Adjust the pH to 7.6.[11]

-

Enzyme and Inhibitor Preparation: Dissolve the PLA2 enzyme in 10% acetonitrile to a desired stock concentration (e.g., 0.2 µg/µL). Prepare various concentrations of 3-BPB in a suitable solvent like acetonitrile.

-

Inhibitor Incubation: In a microcentrifuge tube, incubate a fixed amount of the PLA2 enzyme solution (e.g., 10 µL) with various concentrations of the 3-BPB solution (e.g., 10 µL) for 20 minutes at room temperature.[12] A control reaction should be prepared with the solvent used for the inhibitor.

-

Enzymatic Reaction: Initiate the reaction by adding 1 mL of the prepared substrate mixture to the enzyme-inhibitor incubate.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 558 nm for 5 minutes using a spectrophotometer. The rate of hydrolysis is proportional to the rate of change in absorbance.

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of 3-BPB to the rate of the control reaction.

Cellular Assay for Inhibition of Cytokine Expression (IL-2)

This protocol outlines a general method to assess the effect of 3-BPB on the production of Interleukin-2 (IL-2) in splenocytes.

Principle: Activated T-cells within a splenocyte population produce IL-2. The amount of secreted IL-2 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition of PLA2 by 3-BPB is expected to suppress this cytokine production.

Materials:

-

Murine primary splenocytes

-

3-Bromophenacyl bromide

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

IL-2 ELISA kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Isolate splenocytes from mice and resuspend them in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

Inhibitor Pretreatment: Plate the splenocytes in a 96-well plate. Add various concentrations of 3-BPB (e.g., 0.1 µM to 10 µM) to the wells and incubate for 1 hour at 37°C in a CO₂ incubator.[7]

-

Cell Stimulation: Stimulate the splenocytes by adding a combination of PMA (e.g., 50 ng/mL) and ionomycin (e.g., 500 ng/mL) to the wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

Sample Collection: Centrifuge the plates and carefully collect the supernatant containing the secreted IL-2.

-

ELISA: Quantify the amount of IL-2 in the supernatant using a commercial IL-2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent inhibition of IL-2 secretion by 3-BPB by comparing the IL-2 levels in treated wells to those in untreated (vehicle control) stimulated wells.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PLA2 and a typical experimental workflow for evaluating PLA2 inhibitors.

Caption: Phospholipase A2 signaling cascade and the point of inhibition by 3-Bromophenacyl bromide.

Caption: A typical experimental workflow for determining the inhibitory activity of 3-BPB on PLA2.

Conclusion

3-Bromophenacyl bromide remains a cornerstone tool for the study of phospholipase A2. Its well-defined mechanism of irreversible, covalent inhibition of a key active site histidine residue provides a clear basis for its potent effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize 3-BPB effectively in their investigations into the roles of PLA2 in health and disease, and to employ it as a benchmark for the discovery of new generations of PLA2 inhibitors. The continued study of such compounds is crucial for advancing our understanding of inflammatory processes and for the development of novel therapeutic strategies.

References

- 1. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical modification of the histidine residue in phospholipase A2 (Naja naja naja). A case of half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of a phospholipase A(2) homolog complexed with p-bromophenacyl bromide reveals important structural changes associated with the inhibition of myotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of bovine pancreatic phospholipase A2 covalently inhibited by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of cPLA2 inhibition in dexamethasone-induced thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Bromophenacyl Bromide in Protein Modification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) is a bifunctional electrophilic reagent widely utilized in protein chemistry as a covalent modifying agent. Its utility stems from the presence of a reactive α-bromoketone moiety, which serves as a potent alkylating agent for nucleophilic amino acid side chains. This reactivity makes 3-BPB an invaluable tool for probing protein structure, function, and interactions. A primary and well-documented application of 3-BPB and its isomers is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, by specifically modifying a critical histidine residue in the active site.[1] These application notes provide a comprehensive overview of the use of 3-BPB in protein modification studies, including its mechanism of action, protocols for protein labeling and analysis, and its application in studying signaling pathways.

Mechanism of Action

The primary mechanism of action for 3-Bromophenacyl bromide in protein modification is the alkylation of nucleophilic amino acid residues. The α-carbon of the phenacyl bromide is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains such as those of histidine, cysteine, lysine, and to a lesser extent, methionine, aspartate, and glutamate.[2] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable covalent bond between the 3-bromophenacyl group and the amino acid residue.

The specificity of the modification can be influenced by several factors, including the pH of the reaction, the accessibility of the target residue within the protein's three-dimensional structure, and the intrinsic nucleophilicity of the amino acid side chains. For instance, the modification of histidine residues is often favored at a pH close to its pKa, where the imidazole ring is partially deprotonated and thus more nucleophilic.[3]

A notable example of its specific action is the irreversible inhibition of phospholipase A2 (PLA2). In this case, 3-BPB (or its more studied isomer, p-bromophenacyl bromide) alkylates a specific histidine residue within the enzyme's active site, leading to a complete loss of catalytic activity.[3] This inhibition is dose- and time-dependent.[4]

Data Presentation: Reactivity of Bromophenacyl Bromides with Amino Acid Residues

The following tables summarize the known reactivity and inhibitory concentrations of bromophenacyl bromides with proteins, primarily focusing on the well-studied p-bromophenacyl bromide (p-BPB) as a proxy for 3-BPB due to the limited availability of specific quantitative data for the 3-bromo isomer.

Table 1: Inhibitory Concentrations of p-Bromophenacyl Bromide (p-BPB) against Phospholipase A2 (PLA2)

| Enzyme Source | IC50 / Concentration for Inhibition | Experimental Conditions | Reference |

| Rat Neutrophil Membranous PLA2 | Significant inhibition at 10 µM | Pretreatment of neutrophils | [4] |

| P388D1 Macrophage-like Cell PLA2 | Apparent IC50 = 500–600 μM | In vitro assay | [5] |

| Hippocampal Slices (for LTP) | 50 µM caused a large reduction in LTP | One hour of application | [6] |

Table 2: pH Dependence of p-Bromophenacyl Bromide (p-BPB) Reaction with Histidine in Phospholipase A2

| Parameter | Value | Experimental Conditions | Reference |

| pKa of targeted His-48 | 6.9 | 0.025 M Mes buffer (pH 5-7) or 0.025 M Tris buffer (pH 7.5-9.0) at 25°C | [7] |

| Optimal pH for reaction | ~7.0-7.5 | Reaction rate is pH-dependent, with the rate increasing as the pH approaches the pKa of the target histidine. | [3][7] |

Experimental Protocols

Protocol 1: General Protein Modification with 3-Bromophenacyl Bromide

This protocol provides a general framework for labeling a protein with 3-BPB. The optimal conditions, particularly the molar excess of 3-BPB and incubation time, should be determined empirically for each specific protein.

Materials:

-

Purified protein of interest

-

3-Bromophenacyl bromide (FW: 277.94 g/mol )

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, or another amine-free buffer)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol)

-

Desalting column or dialysis cassette

-

Protein concentration assay reagents

Procedure:

-

Protein Preparation:

-

Dissolve or buffer-exchange the purified protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that can react with 3-BPB.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of 3-Bromophenacyl bromide (e.g., 10-100 mM) in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add the 3-BPB stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 100-fold molar excess of 3-BPB over the protein). The optimal ratio should be determined experimentally.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The incubation time may need to be optimized. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM to consume any unreacted 3-BPB.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Modified Protein:

-

Remove excess 3-BPB and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the modified protein using a standard protein assay.

-

Confirm the modification and determine the extent of labeling using mass spectrometry (see Protocol 2).

-

Protocol 2: Mass Spectrometry Analysis of 3-BPB Modified Proteins

This protocol outlines the steps for analyzing the 3-BPB modified protein by mass spectrometry to confirm modification and identify the modified residues.

Materials:

-

3-BPB modified protein (from Protocol 1)

-

Denaturation/Reduction Buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, with 10 mM DTT)

-

Alkylation Reagent (e.g., 55 mM iodoacetamide)

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting spin columns

-

Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation for Intact Mass Analysis:

-

For a quick confirmation of modification, dilute the purified modified protein in a solution of 0.1% formic acid in 50% acetonitrile/water.

-

Analyze by direct infusion or LC-MS to determine the mass shift corresponding to the addition of the 3-bromophenacyl group (C₈H₆BrO, ~197.96 Da).

-

-

Sample Preparation for Peptide Mapping (Bottom-Up Proteomics):

-

Reduction and Alkylation: Denature the modified protein in Denaturation/Reduction Buffer for 1 hour at 37°C. Alkylate the cysteine residues by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.

-

Buffer Exchange: Buffer exchange the protein into Digestion Buffer using a desalting column or dialysis.

-

Digestion: Add trypsin at a 1:20 to 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column. Elute the peptides with 50-80% acetonitrile containing 0.1% formic acid. Dry the eluted peptides in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the modified peptides by searching for the mass shift of the 3-bromophenacyl group on potential nucleophilic residues (His, Cys, Lys, etc.).

-

Utilize MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the exact site of modification.

-

Mandatory Visualization

Caption: Experimental workflow for protein modification with 3-Bromophenacyl bromide.

References

- 1. 3-Bromophenacyl bromide | 18523-22-3 | Benchchem [benchchem.com]

- 2. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH dependence of the reaction rate of His 48 with p-bromophenacyl bromide and of the binding constant to Ca2+ of the monomeric forms of intact and alpha-NH2 modified phospholipases A2 from Trimeresurus flavoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Application of 3-Bromophenacyl Bromide in the Development of New Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide is a versatile bifunctional reagent with significant potential in the development of novel materials. Its chemical structure, featuring a reactive α-bromoketone and a bromo-substituted phenyl ring, allows for its use as a photoinitiator, a precursor for functional polymers, and a building block for complex macromolecular architectures. The presence of two bromine atoms with different reactivities enables sequential chemical modifications, making it a valuable tool in polymer synthesis and surface functionalization.[1] This document provides detailed application notes and protocols for the use of 3-Bromophenacyl bromide in materials science.

Application Note 1: Photoinitiated Radical Polymerization

3-Bromophenacyl bromide can function as a Norrish Type I photoinitiator for radical polymerization.[2] Upon exposure to UV light, the molecule can undergo cleavage to generate radicals that initiate the polymerization of vinyl monomers. This method allows for the synthesis of polymers with a terminal bromine group, which can be further functionalized.

Experimental Protocol: Photoinitiated Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from the use of phenacyl bromide as a photoinitiator and is expected to yield polymers with a 3-bromophenacyl end-group.[2]

Materials:

-

3-Bromophenacyl bromide

-

Methyl methacrylate (MMA), inhibitor removed

-

Dichloromethane (DCM) or other suitable solvent

-

Photoreactor with UV lamps (e.g., 365 nm)

-

Schlenk flasks and standard Schlenk line equipment

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask, dissolve 3-Bromophenacyl bromide (e.g., 20 mg, 0.072 mmol) in the desired volume of MMA (e.g., 2 mL, 18.7 mmol). For solution polymerization, add the desired amount of solvent (e.g., DCM).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: Place the sealed Schlenk flask in the photoreactor. Irradiate the mixture with UV light at a controlled temperature.

-

Polymerization: Continue the irradiation for the desired reaction time. Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by gravimetry or ¹H NMR.

-

Termination and Purification: Terminate the reaction by turning off the UV source and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

Table 1: Representative Data for Photoinitiated Polymerization of MMA using a Phenacyl Bromide Initiator (Analogous to 3-Bromophenacyl Bromide) [2]

| Entry | Monomer | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |

| 1 | MMA | Bulk | 0.25 | 65 | 15,000 | 21,000 | 1.40 |

| 2 | Styrene | Bulk | 6 | 80 | 45,000 | 68,300 | 1.52 |

| 3 | MMA | DCM | 4 | 55 | 12,000 | 15,600 | 1.30 |

Data is illustrative and based on analogous systems. Actual results with 3-Bromophenacyl bromide may vary.

Visualization

Experimental workflow for photoinitiated polymerization.

Application Note 2: Synthesis of Block Copolymers

The terminal bromine atom on the polymer chains synthesized in Application Note 1 can be used to initiate a second polymerization, leading to the formation of block copolymers. This is typically achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: Synthesis of PMMA-b-PS Block Copolymer

Materials:

-

PMMA macroinitiator with a 3-bromophenacyl end-group

-

Styrene, inhibitor removed

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anisole or other suitable solvent

-

Schlenk flasks and standard Schlenk line equipment

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Macroinitiator Solution: In a Schlenk flask, dissolve the PMMA macroinitiator and styrene monomer in anisole.

-

Preparation of Catalyst Solution: In a separate Schlenk flask, add CuBr and the ligand under an inert atmosphere.

-

Degassing: Subject both flasks to several freeze-pump-thaw cycles.

-

Initiation: Transfer the catalyst solution to the monomer/macroinitiator solution via a cannula to start the polymerization.

-

Polymerization: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the progress of the polymerization by GPC analysis of aliquots.

-

Termination and Purification: Terminate the reaction by cooling and exposing the mixture to air. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the block copolymer in a non-solvent (e.g., cold methanol).

-

Drying: Collect the precipitated block copolymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

Table 2: Representative Data for Block Copolymerization using a Bromo-terminated Macroinitiator [3]

| Macroinitiator | Second Monomer | Mn (Macroinitiator) ( g/mol ) | Mn (Block Copolymer) ( g/mol ) | Đ (Block Copolymer) |

| PMMA-Br | Styrene | 12,000 | 25,000 | 1.25 |

| PS-Br | MMA | 15,000 | 30,000 | 1.30 |

Data is illustrative. Actual results will depend on reaction conditions.

Visualization

Workflow for block copolymer synthesis via ATRP.

Application Note 3: Prospective Use as a Bifunctional Monomer in Polycondensation

The two reactive bromine sites on 3-Bromophenacyl bromide suggest its potential use as an A-B type monomer in polycondensation reactions. For instance, it could react with bisphenols or other dinucleophiles to form polyesters or polyethers. The resulting polymers would contain a keto group in the backbone, which could be a site for further modification or could influence the material's properties.

Conceptual Experimental Protocol: Synthesis of a Polyester

Materials:

-

3-Bromophenacyl bromide

-

A dicarboxylic acid (e.g., adipic acid)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

A high-boiling point polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the dicarboxylic acid and potassium carbonate in the solvent.

-

Monomer Addition: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and add a solution of 3-Bromophenacyl bromide in the same solvent dropwise.

-

Polycondensation: Maintain the reaction at an elevated temperature for several hours to allow for the polycondensation to proceed. Monitor the formation of the polymer by observing the increase in viscosity of the reaction mixture.

-

Purification: After the reaction is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent such as water or methanol.

-

Drying: Collect the polymer by filtration and purify it by repeated washing. Dry the final polyester product under vacuum.

Visualization

Logical workflow for polyester synthesis.

Conclusion

3-Bromophenacyl bromide is a promising reagent for the development of new materials. Its ability to act as a photoinitiator allows for the synthesis of end-functionalized polymers, which are valuable precursors for more complex architectures like block copolymers. Furthermore, its bifunctional nature opens up possibilities for its use in polycondensation reactions. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the potential of 3-Bromophenacyl bromide in creating novel functional materials.

References

Using 3-Bromophenacyl Bromide as a Chemical Probe in Biological Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) is a reactive organic compound utilized in biological research primarily as an enzyme inhibitor.[1][2] As a potent alkylating agent, its utility as a chemical probe stems from its ability to covalently modify specific amino acid residues within proteins, thereby elucidating their function in cellular processes.[3] This document provides detailed application notes and experimental protocols for the use of 3-BPB in biological systems, with a focus on its role as an inhibitor of key signaling enzymes. While much of the detailed mechanistic and quantitative data available is for its isomer, 4-bromophenacyl bromide (p-BPB), the structural similarity suggests a comparable mode of action for 3-BPB, primarily as an inhibitor of phospholipase A2 (PLA2).[3][4]

Mechanism of Action

3-Bromophenacyl bromide is an α-haloketone that acts as an irreversible inhibitor through the alkylation of nucleophilic amino acid residues at the active site of target enzymes. The primary mechanism involves the covalent modification of histidine, cysteine, or lysine residues, leading to the inactivation of the protein.[3] The most well-documented target of the bromophenacyl bromide scaffold is Phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[3][4] By inhibiting PLA2, 3-BPB can block the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][5]

Primary Target: Phospholipase A2 (PLA2)

Phospholipase A2 enzymes are key players in cellular signaling, inflammation, and membrane metabolism.[4] The inhibition of PLA2 by bromophenacyl bromides has been extensively studied, particularly with the para-isomer (p-BPB).

Quantitative Data on Bromophenacyl Bromide Inhibition

| Compound | Target/Assay | System | Effective Concentration | Observed Effect | Reference |

| p-Bromophenacyl bromide (p-BPB) | Interleukin-2 (IL-2) Secretion | Murine Primary Splenocytes | 1 µM | >90% inhibition of IL-2 secretion. | [3][6] |

| p-Bromophenacyl bromide (p-BPB) | Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 50 µM | Significant reduction in the magnitude of LTP. | [7][8] |

| p-Bromophenacyl bromide (p-BPB) | Phospholipase A2 (PLA2) | Guinea-pig Uterine Homogenates | Not specified | Inhibition of arachidonic acid release and prostaglandin synthesis. | [5][9] |

| p-Bromophenacyl bromide (p-BPB) | Phospholipase A2 (PLA2) | Honey Bee Venom | Not specified | Decrease in catalytic activity. | [10] |

Other Potential Targets

Beyond PLA2, the para-isomer, p-BPB, has been shown to inhibit other enzymes, suggesting that 3-BPB may also have a broader range of targets. Researchers should consider these off-target effects when interpreting experimental results.

-

Adenylate Cyclase: p-BPB has been reported to irreversibly inhibit adenylate cyclase activity, which is a key enzyme in G-protein coupled receptor signaling pathways.[11]

Experimental Protocols

The following are detailed protocols for key experiments using 3-Bromophenacyl bromide as a chemical probe. Note: These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Protocol 1: In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This protocol is adapted from methods used to assess PLA2 activity and its inhibition.

Materials:

-

3-Bromophenacyl bromide (3-BPB) stock solution (e.g., 10 mM in DMSO)

-

Purified PLA2 enzyme (e.g., from bee venom or pancreas)

-

PLA2 substrate (e.g., fluorescently labeled phospholipid)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2)

-

96-well microplate (black, for fluorescence assays)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Prepare a series of dilutions of 3-BPB in assay buffer. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a solution of PLA2 enzyme and the substrate in assay buffer according to the manufacturer's instructions.

-

Enzyme Inhibition: In the wells of the microplate, add the diluted 3-BPB solutions. Add the PLA2 enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. Include a vehicle control (DMSO) without the inhibitor.

-

Initiate Reaction: Add the PLA2 substrate to each well to start the enzymatic reaction.

-

Measure Activity: Immediately begin monitoring the change in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the PLA2 activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of PLA2 inhibition against the logarithm of the 3-BPB concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of 3-BPB on cultured cells.

Materials:

-

Adherent cells cultured in a 96-well plate

-

3-Bromophenacyl bromide (3-BPB) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of 3-BPB in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 3-BPB. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the logarithm of the 3-BPB concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of MAPK Signaling Pathway

This protocol can be used to investigate if 3-BPB affects downstream signaling pathways, such as the MAPK pathway, which can be modulated by PLA2 activity.

Materials:

-

Cells cultured in 6-well plates

-

3-Bromophenacyl bromide (3-BPB)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-